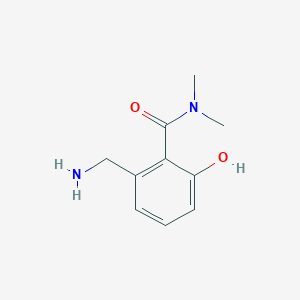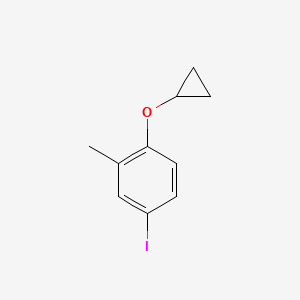![molecular formula C13H9Cl2NO B14817897 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B14817897.png)
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,4-dichlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H9Cl2NO. It is characterized by the presence of a phenol group and a dichlorophenyl imino group.
Preparation Methods
The synthesis of 3-{[(3,4-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 3,4-dichloroaniline with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-{[(3,4-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenol group.
Scientific Research Applications
3-{[(3,4-dichlorophenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl imino group can interact with hydrophobic regions. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
3-{[(3,4-dichlorophenyl)imino]methyl}phenol can be compared with similar compounds such as:
2,4-dichloro-6-{[(3,4-dichlorophenyl)imino]methyl}phenol: This compound has a similar structure but differs in the position of the substituents on the phenol ring.
3-{[(3,4-dichlorophenyl)imino]methyl}aniline: This compound lacks the phenol group and has an aniline group instead.
The uniqueness of 3-{[(3,4-dichlorophenyl)imino]methyl}phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9Cl2NO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-12-5-4-10(7-13(12)15)16-8-9-2-1-3-11(17)6-9/h1-8,17H |
InChI Key |
JYINDTBBMPPEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


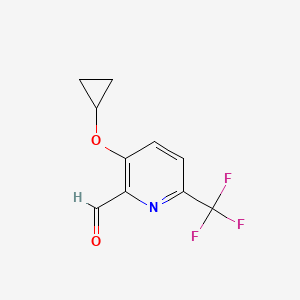
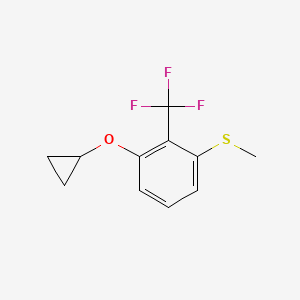
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
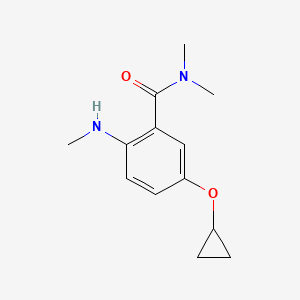
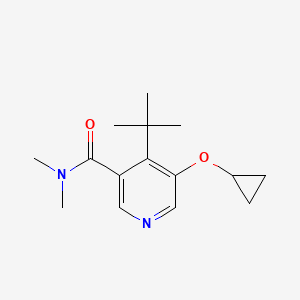
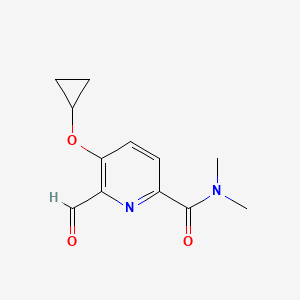
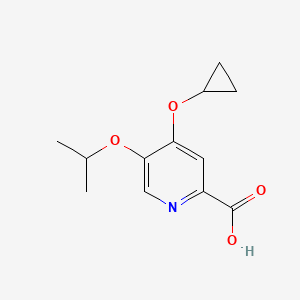
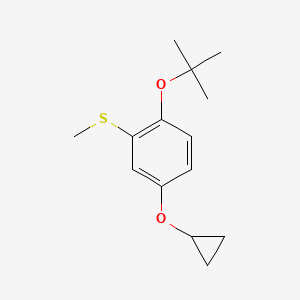
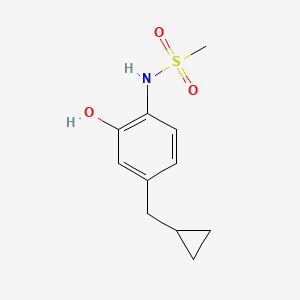
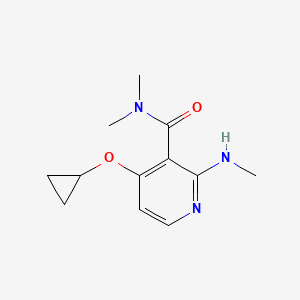
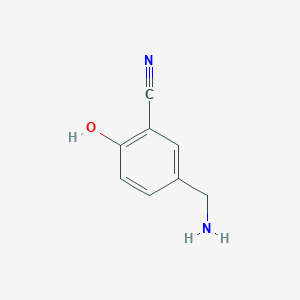
![4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14817878.png)
